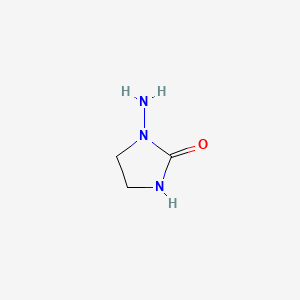

1-Aminoimidazolidin-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-aminoimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c4-6-2-1-5-3(6)7/h1-2,4H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIVBEZCBBHIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961662 | |

| Record name | 1-Amino-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41401-76-7 | |

| Record name | 2-Imidazolidinone, 1-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041401767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Aminoimidazolidin 2 One and Its Derivatives

Cyclization Strategies for Imidazolidin-2-one Core Formation

The formation of the central five-membered ring is the crucial step in synthesizing 1-aminoimidazolidin-2-one derivatives. Methodologies often focus on intramolecular reactions that efficiently construct the cyclic urea (B33335) core.

A key strategy for forming the related N-amino-imidazolin-2-one scaffold involves the base-promoted 5-exo-dig cyclization of aza-propargylglycinamides. nih.gov This intramolecular hydroamidation of propargylic ureas is an efficient method for creating 5-membered cyclic ureas. researchgate.net

The reaction is typically promoted by a strong base, such as sodium hydride (NaH). nih.gov The process begins with the deprotonation of the urea nitrogen, which then acts as a nucleophile, attacking the internal carbon of the propargyl group. This cyclization initially produces an exocyclic double bond. Subsequently, this double bond migrates into the ring to form the more thermodynamically stable endocyclic double bond of the N-amino-imidazolin-2-one structure. nih.gov While this method directly yields the unsaturated imidazolin-2-one, it is a foundational cyclization strategy in this class of compounds. The choice of solvent can be critical, with acetonitrile (B52724) often proving to be optimal for achieving high yields. nih.gov

Table 1: Base-Promoted 5-exo-dig Cyclization of an Aza-Propargylglycinamide Model

| Precursor | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aza-propargylglycinamide 1 | NaH (2.5 equiv) | Acetonitrile | N-Amino-imidazolin-2-one 2 | 84% | nih.gov |

This table illustrates the typical conditions and high efficiency of the base-promoted cyclization to form the unsaturated analog of the target scaffold.

A versatile approach for integrating the this compound (Aid) structure directly into peptide sequences is through an intramolecular Mitsunobu cyclization. acs.org This method provides a convenient pathway to 4-carboxamide substituted N-aminoimidazolidin-2-ones, which are of significant interest for further applications. acs.org

The strategy involves a precursor peptide containing a serine residue adjacent to an o-nitrobenzylidene semicarbazone-protected azaglycine residue. acs.org The alcoholic side chain of the serine is activated under Mitsunobu conditions (e.g., using di-tert-butyl azodicarboxylate (DTBAD) and triphenylphosphine (B44618) or tributylphosphine), allowing it to function as an intramolecular alkylating group. The cyclization occurs as the α-NH of the aza-glycine residue displaces the activated hydroxyl group, forming the five-membered imidazolidin-2-one ring. acs.org This solid-phase compatible strategy has been successfully used to synthesize analogues of angiotensin-(1-7). acs.org

Direct alkylation of linear precursors is a straightforward method for constructing the this compound ring. nih.gov One prominent example involves the double alkylation of a semicarbazone-protected azaglycinamide. acs.org In this approach, the urea nitrogen of a semicarbazone residue within a peptide is alkylated using a dielectrophile like ethylene (B1197577) bromide. This reaction forges the two new carbon-nitrogen bonds required to close the ring, yielding the desired N-aminoimidazolidin-2-one (Aid) peptidomimetic. nih.gov This method has proven effective for synthesizing a variety of Aid-containing peptides, including analogues of Growth Hormone-Releasing Peptide 6 (GHRP-6). nih.gov

More broadly, the synthesis of imidazolidin-2-ones from urea derivatives is a well-established field. nih.govmdpi.com These methods often involve the intramolecular cyclization of N-(haloalkyl)ureas or the reaction of 1,2-diamines with carbonylating agents like phosgene (B1210022) equivalents. nih.gov For instance, N-allylureas can undergo palladium-catalyzed carboamination reactions with aryl or alkenyl bromides to produce substituted imidazolidin-2-ones in a single step that forms a C-C and a C-N bond. nih.gov

An alternative and elegant approach to the this compound core involves the ring transformation of other heterocyclic systems. Specifically, 5-aryl-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones have been shown to undergo cyclic transformation into this compound derivatives. acs.org This reaction provides a unique entry point to the target scaffold from a different class of heterocyclic precursors. The transformation leverages the reactivity of the bromoethyl side chain to facilitate an intramolecular rearrangement and cyclization, leading to the formation of the more stable imidazolidinone ring. acs.org

The synthesis of the isomeric 1-aminoimidazolidin-4-one scaffold requires distinct methodological approaches compared to the 2-one isomer. The imidazolidin-4-one (B167674) core is typically constructed from different precursors, often involving α-amino acids or their derivatives. ajchem-a.comresearchcommons.org

Common strategies include:

Cyclization of Schiff Bases: A Schiff base formed from an amino acid ester and an aldehyde can be cyclized with ammonia (B1221849) or an amine to yield 2,5-substituted imidazolidin-4-ones. clockss.org

Reaction with Glycine (B1666218): New imidazolidin-4-one derivatives can be prepared through the cyclization of Schiff bases with glycine (2-aminoacetic acid). ajchem-a.comresearchcommons.org

Ugi Reaction: Multi-component reactions, such as the Ugi reaction, can provide rapid access to highly substituted imidazolidin-4-one scaffolds.

These methods highlight a fundamental divergence in synthetic strategy, as they build the ring around an α-amino acid backbone rather than a urea or semicarbazone precursor, which is characteristic of this compound syntheses.

Table 2: Comparison of Synthetic Approaches for Imidazolidinone Isomers

| Isomer | Common Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| This compound | Semicarbazones, Aza-glycine derivatives, Propargylic ureas | Intramolecular Alkylation, Mitsunobu Cyclization, 5-exo-dig Cyclization | nih.govacs.orgnih.gov |

| Imidazolidin-4-one | α-Amino acids, Aldehydes, Schiff bases | Condensation, Schiff Base Cyclization | researchcommons.orgclockss.org |

This table contrasts the typical starting materials and reaction types used to synthesize the 2-one and 4-one isomers of the imidazolidinone core.

Precursor Synthesis and Intermediate Derivatization

The success of the aforementioned cyclization strategies relies heavily on the efficient synthesis of the required linear precursors.

Aza-Propargylglycinamides: These precursors for 5-exo-dig cyclizations are prepared by the chemoselective alkylation of a protected aza-glycine residue. nih.gov For example, benzhydrylidene aza-glycinyl-D-phenylalanine tert-butyl ester can be alkylated with propargyl bromide to furnish the desired aza-propargylglycinamide. nih.gov

Semicarbazone Precursors: Semicarbazones are readily prepared by the condensation of a ketone or aldehyde with semicarbazide (B1199961) or its derivatives. researchgate.net For peptide integration, aza-glycine residues protected as o-nitrobenzylidene semicarbazones are synthesized via a submonomer approach, where a hydrazine (B178648) is first activated and then coupled to an amino acid residue on a solid support. acs.org

Urea Precursors: N-allylureas, used in palladium-catalyzed reactions, are typically prepared in a single step from the corresponding allylic amines and isocyanates. nih.gov N-(2,2-dialkoxyethyl) ureas, which can be cyclized to form the imidazolidin-2-one ring, are accessible from 2,2-dimethoxyethan-1-amine and an appropriate isocyanate or amine. mdpi.com

Intermediate derivatization is also crucial. For instance, prior to the base-promoted cyclization, aza-propargylglycinamides can undergo Sonogashira cross-coupling reactions to introduce diverse aromatic substituents at the terminal position of the alkyne. This allows for the synthesis of 4-arylmethyl N-amino-imidazolin-2-ones, which can serve as mimics for aromatic amino acids like phenylalanine and tryptophan. nih.gov

Aza-Propargylglycinamide Preparation

One notable strategy for constructing the imidazolidin-2-one ring involves the intramolecular cyclization of specific precursors. The 5-exo-dig cyclization of aza-propargylglycinamides has been utilized as a route to form the five-membered ring. mdpi.com This hydroamination reaction is promoted by the use of a base, such as sodium hydride (NaH), which facilitates the nucleophilic attack of a nitrogen atom onto an unsaturated carbon-carbon bond. mdpi.com This method represents a robust approach for C–N bond formation, proceeding through a regioselective intramolecular cycloisomerization to yield the desired imidazolidin-2-one scaffold. mdpi.com

Semicarbazone Building Block Elaboration

A direct and effective method for the synthesis of N-aminoimidazolidin-2-one (Aid) peptidomimetics starts from a semicarbazone residue. nih.gov This approach involves the alkylation of the urea nitrogen within the semicarbazone using an agent like ethylene bromide. nih.gov The reaction effectively builds the imidazolidin-2-one ring onto the existing peptide-like structure. This method is particularly valuable as the resulting Aid scaffold rigidly connects electronic and structural constraints, creating an aza-variant of the well-known Freidinger-Veber lactam, which is significant for controlling peptide conformation. nih.gov The utility of this method has been demonstrated through the successful synthesis and isolation of numerous Aid peptides. nih.gov Another synthetic route involves a one-pot reaction combining hydrazine, bromoketones, and potassium thiocyanate (B1210189) to form N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones in good yields, which are closely related structural analogues. scialert.net

Advanced Synthetic Techniques

To enhance the efficiency, diversity, and sustainability of synthesizing this compound and its derivatives, researchers have employed advanced techniques including solid-phase synthesis, cross-coupling reactions, and novel catalytic systems.

Solid-Phase Synthesis Protocols for Imidazolidin-2-one Containing Peptides

Solid-phase peptide synthesis (SPPS) provides a powerful and efficient platform for constructing peptides containing the imidazolidin-2-one moiety. nih.govnih.gov This heterogeneous technique, where the growing peptide chain is anchored to a solid polymer support, offers significant advantages, including the ability to use excess reagents to drive reactions to completion and the simple removal of these reagents and byproducts by filtration. conicet.gov.arbeilstein-journals.org

Protocols have been developed where polymer-supported amino acids are derivatized with alkyne functionalities. nih.gov These immobilized precursors, such as propargyl ureas anchored to a solid support, can then undergo cyclization to form the imidazolidin-2-one ring directly on the resin. mdpi.comconicet.gov.ar The final peptide mimic is then cleaved from the support. nih.gov This combination of solid-phase synthesis with cyclization reactions has proven to be a potent tool for generating libraries of drug-like heterocycles for further study. nih.govconicet.gov.ar

| Technique | Key Precursor | Key Advantage | Reference |

|---|---|---|---|

| Solid-Phase Synthesis | Polymer-supported propargyl ureas | Simplified purification and use of excess reagents | mdpi.comconicet.gov.ar |

| Solid-Phase Synthesis | Fmoc-protected amino acids | Amenability to automation for library synthesis | beilstein-journals.org |

Cross-Coupling Reactions for Structural Diversification (e.g., Sonogashira Coupling)

Cross-coupling reactions are indispensable tools for structural diversification in organic synthesis. The Sonogashira reaction, a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is particularly useful for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base and can be conducted under mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.org

In the context of imidazolidin-2-one synthesis, the Sonogashira coupling can be used to modify precursors, such as by introducing aryl or vinyl substituents onto an alkyne-containing building block before the cyclization step. conicet.gov.ar For instance, attempts have been made to apply Sonogashira conditions to polymer-bound propargylamines to create internal alkynes for further elaboration. conicet.gov.ar While challenges such as the polymer-bound amine competing with the base can arise, the principle of using such cross-coupling reactions offers a powerful strategy for expanding the structural diversity of the resulting imidazolidin-2-one derivatives. conicet.gov.arwikipedia.org

Catalytic Considerations in Synthesis (e.g., Gold Catalysis Evaluation)

Catalysis is central to the modern synthesis of imidazolidin-2-ones, with various metals being explored to facilitate key transformations. mdpi.com Homogeneous gold catalysis has emerged as a particularly efficient and powerful tool. nih.govconicet.gov.ar Gold catalysts, such as AuCl, have shown remarkable chemo- and regioselectivity in the cycloisomerization of polymer-supported propargyl ureas. mdpi.comnih.gov

Specifically, gold catalysis promotes a highly efficient 5-exo-dig cyclization, leading exclusively to C-N bond formation to construct the imidazolidin-2-one ring. nih.govconicet.gov.ar This method is effective even when using acyclic propargyl ureas derived from various isocyanates. conicet.gov.ar The reactions proceed under mild conditions, are high-yielding, and are compatible with solid-phase synthesis protocols, making gold catalysis a preferred method for generating libraries of these heterocyclic compounds. mdpi.comnih.gov Other metals, including palladium, have also been used for hydroamination reactions to form the five-membered ring. mdpi.com

| Catalyst System | Reaction Type | Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Gold (e.g., AuCl) | Intramolecular Hydroamination / Cycloisomerization | 5-exo-dig | High efficiency and regioselectivity on solid phase | mdpi.comnih.gov |

| Palladium (e.g., Pd(OAc)2) | N-cyclization of propargylic carbamates | - | Effective for constructing five-membered heterocycles | mdpi.com |

| Silver (Ag(I)) | Hydroamination of propargylic ureas | - | Used for ureas formed in situ | mdpi.com |

| Iron (e.g., Iron Acetate) | Anti-aminooxygenation of allylbenzoyloxy ureas | - | Alternative route to imidazolidin-2-one scaffold | mdpi.com |

Green Chemistry Principles in Synthetic Route Design

In line with the growing importance of sustainable chemical manufacturing, efforts have been made to incorporate green chemistry principles into the synthesis of imidazolidin-2-ones. mdpi.com A key focus is the development of more environmentally friendly protocols that reduce waste and avoid hazardous reagents. mdpi.com

Chemical Reactivity and Transformative Pathways of 1 Aminoimidazolidin 2 One Systems

Mechanistic Investigations of Cyclization Reactions

The formation of the imidazolidin-2-one ring often proceeds through cyclization reactions, with mechanisms that can be influenced by catalysts and substrate structure.

One prominent method involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.org Organocatalysts, particularly the phosphazene base BEMP, have proven highly effective in promoting this transformation under ambient conditions, often with very short reaction times. acs.org Density Functional Theory (DFT) studies suggest that for the formation of imidazolidin-2-ones, the reaction likely proceeds through a non-assisted cyclization of the deprotonated urea (B33335). acs.org This pathway is favored for its efficiency and high chemo- and regioselectivity, yielding five-membered cyclic ureas. acs.org

Another strategy for constructing the imidazolidin-2-one ring is through the palladium-catalyzed carboamination of N-allylureas. nih.gov A plausible catalytic cycle for this reaction begins with the oxidative addition of an aryl or alkenyl halide to a Pd(0) complex. nih.gov This is followed by the formation of a Pd-amido complex through the reaction with the urea substrate in the presence of a base. nih.gov Subsequent syn-insertion of the alkene into the Pd–N bond yields an intermediate that undergoes C–C bond-forming reductive elimination to produce the imidazolidin-2-one product and regenerate the Pd(0) catalyst. nih.gov

The following table summarizes key aspects of these cyclization mechanisms:

| Reaction Type | Starting Material | Catalyst/Reagent | Key Mechanistic Feature |

| Intramolecular Hydroamidation | Propargylic Ureas | BEMP (Phosphazene Base) | Cyclization of deprotonated urea acs.org |

| Carboamination | N-Allylureas | Pd(0) Complex / Base | Syn-insertion of alkene into Pd-N bond nih.gov |

Olefin Migration Phenomena in Imidazolidin-2-one Formation

In certain synthetic routes to imidazolidin-2-ones and related structures, olefin migration is a notable phenomenon. For instance, during the synthesis of imidazol-2-ones from propargylic ureas catalyzed by a phosphazene base, a base-mediated isomerization step is proposed. acs.org DFT studies support a reaction pathway that involves the formation of an allenamide intermediate, which then cyclizes to form the imidazol-2-one. acs.org This isomerization highlights the role of the catalyst and reaction conditions in directing the reaction towards different final products.

Similarly, in the context of nickel-catalyzed cycloaddition of aziridines with isocyanates, an initial iminooxazolidine product can isomerize to the more stable imidazolidin-2-one derivative with a longer reaction time. organic-chemistry.org This suggests a thermodynamic drive towards the imidazolidin-2-one scaffold.

Ring Transformation Chemistry of Related Heterocycles

The imidazolidin-2-one scaffold can also be accessed through the rearrangement of other heterocyclic systems. These ring transformations offer alternative synthetic pathways, often from readily available starting materials.

Transformations from 1,3,4-Oxadiazol-2(3H)-one Derivatives

While direct transformation of 1,3,4-oxadiazol-2(3H)-ones to 1-aminoimidazolidin-2-ones is not explicitly detailed in the provided context, the chemistry of 1,3,4-oxadiazole (B1194373) derivatives is relevant. These compounds serve as precursors for various heterocyclic structures. For example, 2-imino-1,3,4-oxadiazolines can be synthesized from acylhydrazides and isothiocyanates through an aerobic oxidation and a DMAP-mediated annulation sequence. nih.gov The stability and reactivity of the 1,3,4-oxadiazole ring make it a potential, though not directly documented, precursor for ring-opening and re-cyclization strategies to form different five-membered heterocycles.

Unexpected Ring Switching of 4-Aminopyrazolidin-3-ones to N-Aminohydantoins

A notable and unexpected ring transformation involves the conversion of 4-aminopyrazolidin-3-ones into N-aminohydantoins (3-aminoimidazolidine-2,4-diones). semanticscholar.org Specifically, the catalytic hydrogenation of (4R,5R)-4-benzyloxycarbonylamino-5-phenylpyrazolidin-3-one over a Pd-C catalyst resulted in a "ring switching" to yield 3-amino-5-benzylimidazolidine-2,4-dione. semanticscholar.org This transformation is believed to occur through the cleavage of the C(5)–N(1) single bond in the pyrazolidin-3-one (B1205042) substrate, followed by a cyclocondensation of the amide nitrogen onto the carbamate (B1207046) carbonyl group. semanticscholar.org This reaction highlights the lability of the C(5)–N(1) bond under certain conditions, providing an unusual entry into the N-aminohydantoin system, a close relative of 1-aminoimidazolidin-2-one. semanticscholar.org

Functionalization and Derivatization Strategies for Imidazolidin-2-one Scaffolds

Once the imidazolidin-2-one core is formed, it can be further functionalized to introduce diverse substituents and properties. These strategies are essential for creating libraries of compounds for various applications.

A common approach involves the synthesis of imidazolidin-2-ones from readily available N-allylamines. organic-chemistry.org These amines are first converted to N-allylureas by reacting with isocyanates. nih.govorganic-chemistry.org The subsequent palladium-catalyzed carboamination not only forms the ring but also introduces substituents from the aryl or alkenyl bromide coupling partner. nih.gov This method allows for the generation of two new bonds and up to two stereocenters in a single step. nih.govorganic-chemistry.org

Peptidomimetics containing the imidazolidin-2-one-4-carboxylate (Imi) scaffold can be synthesized through the in-peptide cyclization of α,β-diaminopropionic acid (Dap) residues. nih.gov This allows for the introduction of proteinogenic side chains at the N1 position of the ring, effectively mimicking various amino acid residues. nih.gov Furthermore, the Imi rings can be equipped with unnatural or functionalized side chains that can act as linkers for conjugation to nanoparticles, biomaterials, or diagnostic probes. nih.gov

The following table provides examples of functionalization strategies:

| Starting Scaffold | Reagents/Method | Introduced Functionality | Resulting Compound Type |

| N-Allylureas | Aryl/Alkenyl bromides, Pd catalyst, Base | Aryl or Alkenyl groups | Substituted Imidazolidin-2-ones nih.gov |

| (S)- or (R)-α,β-diaminopropionic acid (Dap) residues in a peptide | In-peptide cyclization | Proteinogenic or functionalized side chains at N1 | Peptidomimetics with Imi scaffolds nih.gov |

| trans-(R,R)-diaminocyclohexane | Aromatic aldehydes, NaBH4, CDI | Substituted benzyl (B1604629) groups at N1 and N3 | 1,3-Disubstituted imidazolidin-2-ones mdpi.com |

Structural and Conformational Elucidation of 1 Aminoimidazolidin 2 One Peptidomimetics

X-ray Crystallographic Analysis of Solid-State Conformations

X-ray crystallography provides definitive, high-resolution insights into the solid-state conformation of molecules, revealing precise bond lengths, angles, and the spatial arrangement of atoms. For peptidomimetics incorporating the 1-aminoimidazolidin-2-one (Aid) scaffold, this technique has been instrumental in confirming its role as a β-turn mimetic. nih.gov

Analysis of a tetrapeptide model, p-bromobenzoyl-Aid-L-Phe-N'-iso-propylamide, revealed the presence of four distinct turn conformers within the crystal lattice's unit cell. nih.gov This finding underscores the scaffold's ability to consistently induce turn structures, even with minor conformational variations.

The primary function of the Aid scaffold is to induce specific turn geometries, which are critical secondary structures in peptide and protein function. X-ray diffraction studies have successfully identified these turns. In the crystal structure of p-bromobenzoyl-Aid-L-Phe-N'-iso-propylamide, two pairs of β-turn conformers were observed. nih.gov These pairs were characterized as having type II and type II′ β-turn geometries, which differ mainly in their φ and ψ torsion angles. nih.gov

| Structure | φi+1 (°) | ψi+1 (°) | φi+2 (°) | ψi+2 (°) |

|---|---|---|---|---|

| Aid-Peptide Conformer A nih.gov | 58.4 | -166.4 | -90.1 | -1.6 |

| Aid-Peptide Conformer B nih.gov | 61.4 | -153.2 | -93.5 | -1.0 |

| Ideal Type II' β-Turn nih.gov | 60 | -120 | 80 | 0 |

| Ideal Type II β-Turn nih.gov | -60 | 120 | 80 | 0 |

A key feature stabilizing turn structures is the formation of an intramolecular hydrogen bond, typically creating a ten-membered ring. In the case of Aid-peptidomimetics, X-ray analysis provides clear evidence of this interaction. nih.gov In the crystal structure of p-bromobenzoyl-Aid-L-Phe-N'-iso-propylamide, both pairs of β-turn conformers feature an intramolecular ten-membered hydrogen bond. nih.gov This bond forms between the carbonyl oxygen of the benzamide (B126) group (at the i position) and the amide proton of the iso-propylamine group (at the i+3 position). nih.gov The presence of this hydrogen bond across all conformers in the solid state confirms it as a dominant and structurally defining feature of the Aid-induced turn. nih.gov

| Hydrogen Bond Parameters in Aid-Peptidomimetic Crystal Structure | |

| Donor | iso-propylamine N-H |

| Acceptor | benzamide C=O |

| Ring Size | 10-membered |

| Significance | Stabilizes β-turn conformation |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

While X-ray crystallography reveals the static conformation in a crystal, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. mdpi.comnih.gov For Aid-peptidomimetics, NMR studies are crucial for confirming that the turn conformations observed in the solid state persist in a solution environment, which is more representative of physiological conditions.

NMR studies on the model tetrapeptide p-bromobenzoyl-Aid-L-Phe-N'-iso-propylamide in solution demonstrated conformational features consistent with the turns seen in the crystal structure. nih.gov Key evidence comes from the chemical shifts of amide protons. Protons involved in intramolecular hydrogen bonds are shielded from the solvent, while those exposed to the solvent are not. nih.gov

In solution, the tetrapeptide model exhibited both shielded and solvent-exposed amide protons, which is indicative of a stable turn conformation. nih.gov Specifically, experiments measuring the change in amide proton chemical shifts with varying concentrations of a hydrogen-bonding solvent (DMSO-d6) in a non-polar solvent (CDCl3) were performed. nih.gov The results showed a relatively small change for the isopropylamide NH signal compared to a large change for the benzamide NH signal. nih.gov This indicates that the isopropylamide proton is solvent-shielded because it is engaged in an intramolecular hydrogen bond, consistent with the β-turn structure identified by X-ray crystallography. nih.govnih.gov

The this compound scaffold is designed to rigidly constrain the peptide backbone. nih.gov It achieves this by restricting the possible values of the key backbone dihedral angles, φ (phi) and ψ (psi). nih.gov The urea (B33335) moiety within the ring structure is planar, which significantly constrains the ψ angle. nih.gov Furthermore, electronic repulsion between the lone pairs of the adjacent nitrogen atoms restricts rotation around the N-N bond, which in turn constrains the φ angle. nih.gov

This dual-constraint mechanism makes the Aid scaffold a highly effective conformational director. nih.gov By locking the backbone into a specific, pre-organized turn geometry, it reduces the conformational flexibility of the peptide. nih.govnih.gov This reduction in entropy can be favorable for binding to biological targets, making Aid a valuable tool for designing potent and selective peptidomimetics. nih.gov

Comparative Conformational Studies

The conformational landscape of this compound (Aid) peptidomimetics is best understood through comparison with other well-established conformational constraints used in peptide chemistry. These comparisons highlight the unique structural features and advantages offered by the Aid scaffold.

Comparison with N-Amino-imidazolin-2-one (Nai) Analogs

The N-amino-imidazolin-2-one (Nai) residue, a closely related unsaturated analog of Aid, serves as a valuable benchmark for conformational comparison. sciforum.net Both scaffolds are designed to constrain the peptide backbone, but the presence of a double bond in the Nai ring introduces distinct geometrical constraints compared to the saturated Aid ring.

Nai residues have been shown to effectively induce turn geometries in model peptides, as confirmed by X-ray crystallography and NMR spectroscopy. nih.govnih.gov For example, model peptides incorporating a (4-methyl)Nai residue have been observed to adopt conformations characteristic of the central position of β- and γ-turns. sciforum.net The unsaturated nature of the Nai ring leads to a more planar structure, which can be leveraged to mimic specific turn types. Sonogashira coupling reactions have been successfully employed to introduce a variety of aromatic substituents at the 4-position of the Nai ring, creating mimics of phenylalanine and tryptophan with constrained geometries. nih.govnih.gov

In contrast, the this compound (Aid) scaffold, being a saturated system, offers a different set of conformational possibilities. The Aid scaffold is described as combining both electronic and structural constraints to rigidify the peptide backbone. nih.gov While Nai residues primarily stabilize turn structures through the planarity of the unsaturated ring, the Aid scaffold provides constraint through the defined puckering of its five-membered saturated ring. This allows for a different spatial arrangement of substituent groups compared to the Nai analogs. The synthesis of numerous Aid-containing peptides has demonstrated the utility of this scaffold for controlling conformation in a predictable manner. nih.gov

Analogies with α-Amino-γ-Lactams (Freidinger-Veber Lactams)

A significant analogy exists between this compound peptidomimetics and those containing α-amino-γ-lactams, commonly known as Freidinger-Veber lactams. nih.gov These lactam-bridged dipeptides were a landmark development in the design of conformationally constrained peptides. nih.govresearchgate.net Freidinger lactams are incorporated into peptide sequences to restrict the available conformational space, thereby stabilizing a bioactive conformation, often a β-turn. nih.govresearchgate.netacs.org

The Aid scaffold can be considered an aza-variant of a Freidinger-Veber lactam. nih.gov In this context, the term "aza" refers to the replacement of the α-carbon of an amino acid residue with a nitrogen atom. This substitution has profound effects on the local geometry and electronic properties of the peptide backbone.

The analogy is based on the shared ability to act as a dipeptide mimic that induces a turn. The Freidinger lactam achieves this by cyclizing the side chain of one residue with the backbone amide nitrogen of the subsequent residue, creating a rigid ring system. nih.gov Similarly, the Aid scaffold forms a rigid five-membered ring that locks the φ and ψ dihedral angles of the peptide backbone, effectively mimicking the i+1 and i+2 positions of a β-turn.

Table 1: Comparison of Turn-Inducing Scaffolds

| Scaffold | Structural Feature | Primary Conformational Influence |

| This compound (Aid) | Saturated 5-membered aza-lactam ring | Rigidifies backbone via ring pucker; considered an aza-variant of Freidinger-Veber lactams. nih.gov |

| N-Amino-imidazolin-2-one (Nai) | Unsaturated 5-membered aza-lactam ring | Induces β- and γ-turns due to ring planarity. sciforum.netnih.gov |

| α-Amino-γ-Lactam (Freidinger-Veber Lactam) | 6- or 7-membered lactam-bridged dipeptide | Induces β-turns by cyclizing a side chain to the backbone. nih.govresearchgate.netsci-hub.se |

While both scaffolds serve a similar purpose, the aza-substitution in the Aid structure introduces unique properties, such as altered hydrogen bonding capacity and different electronic distribution, which can be exploited in peptidomimetic design.

Influence of Substituents on Conformational Preferences

Research on the related N-amino-imidazolin-2-one (Nai) system provides strong evidence for the impact of substituents. The addition of various functional groups at the 4- and 5-positions of the Nai ring is a key strategy for mimicking the side chains and spatial orientation of natural amino acids. sciforum.net For instance, palladium-catalyzed arylation has been used to install aromatic groups on the Nai ring to create constrained mimics of phenylalanine. sciforum.net

These principles extend to the saturated Aid scaffold. The synthesis of a diverse library of 25 Aid-containing peptides, including analogs of the growth hormone-releasing peptide-6 (GHRP-6), underscores the scaffold's tolerance for various substituents and its utility in controlling conformation. nih.gov By strategically placing substituents, it is possible to direct the peptide to adopt a specific secondary structure, such as a particular type of β-turn.

X-ray crystallographic analysis of a model dipeptide amide containing an N-amino-imidazolone revealed the presence of two distinct turn conformations in the solid state: a type II′ β-turn and an inverse γ-turn. nih.gov This demonstrates that even with the same core scaffold, subtle energetic differences can lead to multiple stable conformations, a phenomenon that can be modulated by the introduction of different substituents. The choice of substituent can shift the equilibrium toward a desired conformer, which is essential for optimizing binding to a biological target.

Table 2: Observed Conformations in a Model N-Acyl Dipeptide Amide containing an Imidazolin-2-one Core

| Conformer | Turn Type | Key Feature |

| Conformer A | Type II′ β-turn | Intramolecular ten-membered hydrogen bond. nih.gov |

| Conformer B | Inverse γ-turn | Seven-membered hydrogen bonded conformer. nih.gov |

The ability to install a wide range of substituents on the Aid ring allows for the creation of peptidomimetics that not only have a constrained backbone but also present functional groups in a precise three-dimensional arrangement to interact with biological receptors. sciforum.netnih.gov

Computational Chemistry Investigations of 1 Aminoimidazolidin 2 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 1-aminoimidazolidin-2-one. While direct, comprehensive studies on the parent compound are not extensively documented, research on related imidazolidinone and imidazole (B134444) derivatives provides a strong foundation for understanding its properties.

Theoretical investigations on similar heterocyclic systems, such as imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, have utilized DFT at the B3LYP/6-31+G(d,p) level to analyze molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). scirp.org Such analyses for this compound would reveal the distribution of electron density, highlighting nucleophilic and electrophilic sites. The amino group and the carbonyl oxygen are expected to be primary sites for electrophilic and nucleophilic attack, respectively.

DFT calculations on aminonitroimidazoles have demonstrated that the positions of amino and nitro groups significantly influence the molecule's structure, stability, and heat of formation. nih.gov For this compound, the position of the amino group at the N1 position is crucial for its role as a peptide mimic, influencing the backbone conformation.

The reactivity of the imidazolidin-2-one core can also be inferred from theoretical studies on its synthesis. For instance, a DFT study on the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) revealed that the reaction mechanism involves a nucleophilic cyclization with significant activation barriers, which can be influenced by the presence of a catalyst or solvent. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Rationale from Analogous Studies |

| HOMO-LUMO Gap | Moderate | Influences chemical reactivity and kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Negative potential around carbonyl oxygen and lone pairs of nitrogens | Indicates sites for electrophilic attack and hydrogen bonding. scirp.org |

| Natural Bond Orbital (NBO) Analysis | Delocalization of lone pair electrons | Contributes to the stability and planarity of the urea (B33335) moiety. |

| Reactivity Indices (Hardness, Softness) | Moderate hardness | Suggests a balance between stability and reactivity. scirp.org |

This table is predictive and based on computational studies of structurally related compounds.

Molecular Modeling for Conformational Analysis and Prediction

Molecular modeling is a cornerstone for understanding the three-dimensional structure and flexibility of this compound, particularly when incorporated into larger molecules like peptides. The rigidified backbone of this compound makes it an excellent candidate for a peptide turn mimic.

Studies on N-amino-imidazolin-2-one (Nai) residues as peptide mimics have employed both X-ray crystallography and computational methods to analyze their conformational preferences. thieme-connect.comacs.orgnih.gov These investigations have shown that the incorporation of the N-amino-imidazolin-2-one scaffold induces turn-like geometries in peptides. nih.govresearchgate.net The conformational rigidity is a result of the electronic and structural constraints imposed by the cyclic urea structure. nih.gov

Table 2: Conformational Parameters of N-Amino-Imidazolin-2-One Containing Peptides

| Parameter | Observation | Significance |

| Backbone Dihedral Angles (φ, ψ) | Restricted | Induces turn conformations (β- and γ-turns). nih.gov |

| Ring Conformation | Relatively planar | Contributes to the rigidity of the scaffold. |

| Substituent Effects | Influences turn type | Allows for fine-tuning of the peptide conformation. nih.gov |

| Hydrogen Bonding | Intramolecular H-bonds stabilize turns | Key feature of the induced secondary structure. nih.gov |

Data compiled from studies on N-amino-imidazolin-2-one peptide mimics. nih.govnih.gov

Theoretical Prediction of Reaction Energetics and Barrier Heights

Theoretical methods are crucial for predicting the energetics of reactions involving this compound, including its synthesis and potential transformations. Transition state theory provides a framework for understanding reaction rates by examining the energy of the transition state relative to the reactants. wikipedia.orglibretexts.orglibretexts.orgyoutube.com

DFT calculations can be used to map the potential energy surface of a reaction, identifying the minimum energy pathways and the energy barriers (activation energies) that must be overcome. For the synthesis of the related 1,3-dimethyl-2-imidazolidinone, DFT studies have calculated high activation barriers for the cyclization steps in the absence of a catalyst, indicating that the reaction is kinetically controlled. researchgate.net

In the context of this compound, theoretical predictions of reaction energetics would be valuable for optimizing synthetic routes. For example, the base-promoted 5-exo-dig cyclization of aza-propargylglycinamides to form N-amino-imidazolin-2-ones could be modeled to understand the role of the base and predict the most favorable reaction conditions. acs.orgnih.gov

A theoretical study on the formation of biocidal imidazolidin-4-one (B167674) derivatives highlighted the importance of computational methods in determining the thermodynamic and kinetic products of halogenation reactions. nih.gov Similar approaches could be applied to understand the reactivity of the amino group of this compound in further functionalization reactions.

Transition State Characterization and Reaction Pathway Elucidation

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding how chemical reactions occur. Computational chemistry offers tools to visualize these transient structures and map the entire reaction coordinate. youtube.com

For the formation of the imidazolidin-2-one ring, a plausible mechanism involves the intramolecular cyclization of a suitable precursor. mdpi.com Theoretical calculations can identify the transition state for this cyclization, revealing the geometry of the molecule as it transforms from the open-chain reactant to the cyclic product. Vibrational frequency calculations are then used to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. youtube.com

A study on the reaction mechanism for the formation of imidazolidin-4-one derivatives from a theoretical perspective has demonstrated the power of these methods in distinguishing between different proposed mechanisms. nih.gov By comparing the calculated activation energies for various pathways, the most likely mechanism can be identified. For instance, in the synthesis of related oxazolidines, DFT calculations have been used to rationalize the stereochemical outcome by evaluating the relative stabilities of all possible diastereomeric transition states. mdpi.com

Application in Scaffold Generation and Analysis within Medicinal Chemistry

The this compound core serves as a valuable scaffold in medicinal chemistry, primarily for the development of peptidomimetics. nih.gov A scaffold is a central molecular framework upon which different functional groups can be built to create a library of compounds with diverse biological activities. bohrium.com

Computational methods are integral to scaffold-based drug design. mdpi.combeilstein-journals.org The rigid conformation of the this compound scaffold makes it an ideal starting point for designing molecules that can mimic the turns in proteins, which are often involved in biological recognition processes. thieme-connect.comresearchgate.net By using this scaffold, chemists can create molecules that are more stable to enzymatic degradation than their natural peptide counterparts.

The analysis of the this compound scaffold involves computational evaluation of its structural and electronic properties to understand how it will interact with biological targets. Molecular docking studies can be used to predict how molecules containing this scaffold will bind to a specific protein, guiding the design of more potent and selective drug candidates. nih.gov The N-amino-imidazolin-2-one scaffold has been successfully used to create mimics of phenylalanine and tryptophan, demonstrating its versatility in mimicking natural amino acid side chains. acs.orgnih.gov

Applications in Chemical Biology and Medicinal Chemistry of 1 Aminoimidazolidin 2 One Scaffolds

Design and Synthesis of Peptidomimetics and Azapeptides

The 1-aminoimidazolidin-2-one scaffold is a cornerstone in the development of advanced peptidomimetics and azapeptides, which are peptide analogs where one or more α-carbon atoms are replaced by a nitrogen atom. researchgate.netacs.org The synthesis of Aid-containing peptidomimetics has been accomplished through several innovative strategies. One established method involves the alkylation of a semicarbazone residue's urea (B33335) nitrogen with ethylene (B1197577) bromide. researchgate.netacs.orgnih.gov More recent advancements have introduced a convenient approach for synthesizing Aid peptidomimetics via an intramolecular Mitsunobu cyclization, where the side chain of a serine residue cyclizes onto the α-nitrogen of an adjacent aza-glycine residue. acs.orgnih.gov Another effective strategy relies on the base-promoted 5-exo-dig cyclization of aza-propargylglycinamides to yield N-amino-imidazolin-2-one structures, which are closely related precursors. acs.orgnih.govnih.gov

These synthetic routes provide access to a novel class of peptidomimetics with a constrained backbone, which is highly valuable for drug discovery. acs.orgnih.govresearchgate.net The utility of these methods has been demonstrated through the successful synthesis of numerous Aid-containing peptides, including analogs of biologically active peptides like Growth Hormone-Releasing Peptide-6 (GHRP-6) and Angiotensin-(1–7). researchgate.netnih.govacs.org

Table 1: Synthetic Strategies for this compound (Aid) Peptidomimetics

| Method | Description | Key Reagents/Conditions | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Alkylation | Alkylation of the urea nitrogen of a semicarbazone residue within a peptide sequence. | Ethylene bromide | Aid-containing peptide | researchgate.net, acs.org, nih.gov |

| Intramolecular Mitsunobu Cyclization | Cyclization of a serine side chain onto an adjacent aza-glycine residue. | Mitsunobu reagents (e.g., DIAD, PPh₃) | 4-carboxamide substituted Aid | acs.org, nih.gov |

| Base-Promoted 5-exo-dig Cyclization | Cyclization of an aza-propargylglycinamide precursor. | Base (e.g., NaH) in acetonitrile (B52724) | N-amino-imidazolin-2-one peptide mimic | acs.org, nih.gov, nih.gov |

A primary application of the this compound scaffold is to exert precise control over the conformation of a peptide backbone. researchgate.netnih.gov The Aid scaffold achieves this by combining covalent constraints with electronic restrictions, effectively rigidifying the peptide chain. researchgate.netacs.org This rigid structure is considered an aza-variant of the well-known Freidinger-Veber lactam, a classic tool for inducing turn structures in peptides. researchgate.netnih.govacs.org

By replacing a segment of the peptide backbone, the Aid moiety restricts the rotation around the ϕ (phi) and ψ (psi) dihedral angles. acs.orgacs.org This conformational restriction forces the peptide to adopt specific secondary structures, particularly β-turns and γ-turns. acs.orgnih.gov X-ray crystallography and NMR spectroscopy analyses of model peptides containing the N-amino-imidazolin-2-one core have confirmed their propensity to form these turn geometries. acs.orgnih.govnih.gov For instance, crystallographic studies have revealed the presence of both type II′ β-turns and inverse γ-turns in the solid state. nih.gov This ability to pre-organize a peptide into a specific bioactive conformation is critical for enhancing its binding affinity and selectivity for a biological target. acs.org

The this compound scaffold can be chemically modified to mimic the side chains of natural amino acid residues, a crucial feature for preserving or enhancing biological activity. While the basic Aid structure can be seen as a constrained mimic, more complex side chains can be introduced to replicate those of residues like phenylalanine and tryptophan. researchgate.net

A powerful strategy to achieve this involves a Sonogashira cross-coupling reaction performed on an aza-propargylglycinamide precursor before the cyclization step. acs.orgnih.govnih.gov This allows for the installation of diverse aromatic and heteroaromatic substituents at what becomes the 4-position of the resulting N-amino-imidazolin-2-one ring. researchgate.netacs.org The resulting 4-aryl substituted scaffolds can effectively function as constrained mimics of aromatic amino acids such as phenylalanine and tryptophan. acs.orgnih.govnih.gov This approach combines backbone restriction with side-chain mimicry, providing a sophisticated tool for designing potent peptidomimetics.

A significant drawback of using natural peptides as therapeutic agents is their susceptibility to rapid degradation by peptidases in the body. acs.org The incorporation of the this compound scaffold into a peptide sequence is a highly effective strategy to overcome this limitation. The non-natural, constrained structure of the Aid moiety creates a backbone that is resistant to enzymatic hydrolysis. acs.org

This enhanced stability has been demonstrated in non-clinical models. For example, analogs of Angiotensin-(1–7) containing the Aid scaffold showed markedly increased stability against degradation by key human peptidases, including angiotensin-converting enzyme (ACE) and dipeptidyl peptidase 3 (DPP3). acs.orgnih.gov Beyond improved biostability, these Aid-containing Angiotensin-(1–7) analogs also exhibited superior biological activity in non-clinical assays, showing improved anti-inflammatory and antiproliferation effects compared to the parent peptide. acs.orgnih.govresearchgate.net This demonstrates that the Aid scaffold can confer multiple beneficial properties simultaneously.

Scaffold-Based Design Principles in Drug Discovery Research

The this compound ring system serves as a "privileged scaffold" in drug discovery. nih.gov Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new drugs. The imidazolidinone core and its derivatives are found in compounds with a wide range of biological activities. nih.gov The design principles for using the Aid scaffold revolve around its ability to present appended functional groups in a defined three-dimensional arrangement, facilitating targeted interactions with biological macromolecules.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The this compound scaffold is an excellent tool for conducting such studies. By systematically varying the substituents on the scaffold and altering its position within a peptide, researchers can probe the structural requirements for biological function.

For example, the synthesis of six different Angiotensin-(1–7) analogues, each with the Aid scaffold placed at a different position, allowed for a direct investigation of how this modification impacted activity. acs.org The results of such studies provide critical information, linking specific structural changes to outcomes like peptidase stability and anti-inflammatory potency. acs.org These non-clinical SAR studies are essential for optimizing lead compounds and designing next-generation therapeutics with improved efficacy. nih.gov

Identifying the specific three-dimensional shape, or "bioactive conformation," that a peptide adopts when it binds to its receptor is a central goal in drug design. researchgate.netnih.gov Flexible peptides can exist in numerous conformations, and only one may be responsible for its activity. By incorporating the rigid this compound scaffold, researchers can lock the peptide backbone into a limited number of shapes. researchgate.net

The synthesis and biological evaluation of these constrained analogs allow for the exploration of which conformation is necessary for activity. researchgate.net If a constrained analog retains or shows improved potency, it suggests that the conformation induced by the Aid scaffold is close to the bioactive conformation. researchgate.netnih.gov This principle was demonstrated in the development of analogs for GHRP-6, where the Aid scaffold was used to control conformation and probe receptor interactions. researchgate.netnih.govresearchgate.net This approach reduces the entropic penalty of binding and can lead to peptidomimetics with higher affinity and selectivity. acs.org

Application in Specific Peptidomimetic Series (e.g., GHRP-6 Analogs, Angiotensin-(1-7) Analogs for in vitro studies)

The this compound (Aid) scaffold serves as a dipeptide surrogate that introduces conformational constraints into a peptide backbone. This feature has been leveraged to create novel peptidomimetics with enhanced stability and biological activity.

Angiotensin-(1-7) Analogs

Angiotensin-(1-7) [Ang-(1-7)] is a beneficial peptide hormone within the renin-angiotensin system (RAS), exhibiting vasodilatory, anti-inflammatory, and antiproliferative effects, which counteracts the actions of Angiotensin II. Current time information in Bangalore, IN.wikipedia.org However, its therapeutic potential is limited by a short in-vivo half-life due to rapid degradation by peptidases like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase 3 (DPP3). Current time information in Bangalore, IN.

To overcome this limitation, researchers have incorporated the this compound (Aid) moiety into the Ang-(1-7) sequence. A series of six Aid-containing analogs of Ang-(1-7) were synthesized to investigate the impact of this modification on enzymatic stability and biological function for in vitro studies. Current time information in Bangalore, IN.oup.com The synthesis was achieved on a solid support, featuring an intramolecular Mitsunobu cyclization of a serine side chain onto an aza-glycine residue to form the Aid ring structure. Current time information in Bangalore, IN.researchgate.net

In vitro evaluation of these analogs demonstrated that the introduction of the Aid scaffold significantly increased their resistance to degradation by human ACE and DPP3. Current time information in Bangalore, IN.oup.com Furthermore, the analogs exhibited improved anti-inflammatory and antiproliferation activity compared to the native peptide. Current time information in Bangalore, IN.researchgate.net These findings underscore the potential of using the Aid scaffold to develop more stable and potent Ang-(1-7) mimetics for therapeutic applications. Current time information in Bangalore, IN.

Research Findings on [Aid]-Angiotensin-(1-7) Analogs

| Analog | Modification | Key In Vitro Findings | Reference |

|---|---|---|---|

| [Aid4,5]-Ang-(1-7) | Aid scaffold replacing residues 4 and 5 | Exhibited increased stability against ACE and DPP3 peptidases. Showed improved anti-inflammatory and antiproliferation activity. | Current time information in Bangalore, IN. |

| [Aid1,2]-Ang-(1-7) | Aid scaffold replacing residues 1 and 2 | Synthesized as part of a series of six analogs to evaluate the effectiveness of the Aid modification strategy. | Current time information in Bangalore, IN. |

| [Aid2,3]-Ang-(1-7) | Aid scaffold replacing residues 2 and 3 | Demonstrated enhanced biostability against enzymatic degradation in comparison to native Ang-(1-7). | Current time information in Bangalore, IN. |

| [Aid3,4]-Ang-(1-7) | Aid scaffold replacing residues 3 and 4 | Contributed to the understanding of structure-activity relationships in this peptidomimetic series. | Current time information in Bangalore, IN. |

| [Aid5,6]-Ang-(1-7) | Aid scaffold replacing residues 5 and 6 | Part of the successful synthesis of six analogs, proving the versatility of the intramolecular Mitsunobu cyclization strategy. | Current time information in Bangalore, IN. |

| [Aid6,7]-Ang-(1-7) | Aid scaffold replacing residues 6 and 7 | Showed increased stability, contributing to the conclusion that Aid incorporation is an effective strategy for improving peptide biostability. | Current time information in Bangalore, IN. |

GHRP-6 Analogs

Growth Hormone-Releasing Peptide-6 (GHRP-6) is a synthetic hexapeptide known for stimulating growth hormone (GH) release and exhibiting broad cytoprotective effects, including cardioprotection. nih.gov While various analogs of GHRP-6 have been developed to enhance its activity and stability, the incorporation of the this compound scaffold into GHRP-6 analogs is not prominently documented in available scientific literature.

Role as a Chemical Biology Tool for Mechanistic Studies

The this compound (Aid) scaffold is a valuable chemical biology tool for conducting mechanistic studies of peptides. Its primary function as a tool stems from its ability to impose a rigid conformational constraint on the peptide backbone. researchgate.net This rigidity helps to dissect the relationship between peptide structure, stability, and biological function.

By replacing a dipeptide segment with the Aid moiety, researchers can create peptidomimetics with a locked conformation. This is crucial for several reasons in mechanistic studies:

Decoupling Activity from Degradation: A major challenge in studying the mechanism of action of bioactive peptides in vitro is their rapid enzymatic degradation. The enhanced stability of Aid-containing peptides, as seen in the Ang-(1-7) analogs, allows researchers to study the direct effects of the peptide on its receptor and downstream signaling pathways over a longer duration, without the confounding variable of rapid clearance. Current time information in Bangalore, IN. This ensures that the observed biological response is a true measure of the peptide's intrinsic activity.

Probing Structure-Activity Relationships (SAR): The Aid scaffold can be systematically inserted at different positions within a peptide sequence. This allows for a detailed exploration of how conformational changes in specific regions of the peptide affect its ability to bind to its receptor and elicit a biological response. This approach provides valuable insights into the bioactive conformation of the peptide, which is essential information for rational drug design.

Investigating Biological Pathways: Stable peptidomimetics are indispensable tools for elucidating complex biological pathways. For instance, the stable [Aid]-Ang-(1-7) analogs can be used to persistently stimulate the Ang-(1-7) receptor, Mas, facilitating a clearer investigation of its downstream anti-inflammatory and antiproliferative signaling cascades. Current time information in Bangalore, IN. This helps to map the specific molecular interactions and cellular responses governed by the activation of this protective axis of the renin-angiotensin system. The use of such tools helps to provide a more precise understanding of the mechanisms underlying a peptide's therapeutic effects.

In essence, the this compound scaffold serves as a molecular "straightjacket" that stabilizes peptides, enabling a more accurate and detailed investigation of their biological roles and mechanisms of action.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy is indispensable for the unambiguous structural elucidation of 1-aminoimidazolidin-2-one, providing detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement in the solid state.

High-resolution NMR spectroscopy is a primary tool for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons (-CH₂-CH₂-) of the imidazolidinone ring would likely appear as two separate multiplets due to their diastereotopic nature relative to the amino group. The proton on the ring nitrogen (N-H) and the protons of the primary amino group (-NH₂) would appear as broader signals, and their chemical shifts can be sensitive to solvent, concentration, and temperature. Techniques like 2D NMR (e.g., COSY, HSQC) can be used to confirm the connectivity between protons and carbons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. Three distinct signals are expected: one for the carbonyl carbon (C=O) at the most downfield position, and two signals for the methylene carbons (-CH₂-CH₂-) of the ring. The exact chemical shifts provide insight into the electronic environment of each carbon atom.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar imidazolidinone structures yok.gov.tryok.gov.tr.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for related functional groups and structural analogs.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -CH ₂-CH ₂- | ¹H | 3.2 - 3.8 | Multiplets | Signals for the two ethylenic protons on the ring. |

| -NH - | ¹H | 5.0 - 6.5 | Broad Singlet | Amide proton; position can be variable. |

| -NH ₂ | ¹H | 3.5 - 5.0 | Broad Singlet | Amino group protons; position can be variable. |

| C =O | ¹³C | 160 - 175 | Singlet | Carbonyl carbon of the cyclic urea (B33335). |

| -C H₂-C H₂- | ¹³C | 40 - 55 | Singlet | Methylene carbons in the ring. |

X-ray Diffraction and Crystallography for Solid-State Structure

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound with high accuracy. High-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₃H₇N₃O, by measuring its exact mass (monoisotopic mass: 101.0589 Da). nih.gov

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is invaluable for structural confirmation and for the analysis of related compounds. In MS/MS, the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, likely fragmentation pathways would involve the cleavage of the N-N bond and various ring-opening fragmentations.

The development of LC-MS/MS methods is particularly important for quantifying derivatized analogs or related imidazolidinone structures in complex samples, such as environmental or biological matrices. nih.govcuny.eduyoutube.com Method development involves optimizing MS parameters, such as selecting precursor and product ions for multiple reaction monitoring (MRM), to achieve high sensitivity and selectivity. nih.gov

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds. The key expected absorptions would confirm the presence of the amine, amide, and carbonyl groups. While a specific published spectrum for this compound is not available, the expected bands can be reliably predicted.

Table 2: Principal IR Absorption Bands for this compound This table is generated based on typical IR frequencies for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium |

| Amide (N-H) | Stretch | 3300 - 3100 | Medium |

| Carbonyl (C=O) | Stretch | 1720 - 1680 | Strong |

| Amine (N-H) | Bend (Scissoring) | 1650 - 1580 | Medium-Variable |

| C-N | Stretch | 1400 - 1200 | Medium-Strong |

Chromatographic Separation and Purification Techniques

Due to its polarity, this compound is well-suited for purification and analysis using liquid chromatography. Reversed-phase high-performance liquid chromatography (RP-HPLC) would be the most common approach. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol. The retention of the compound can be controlled by adjusting the solvent gradient.

For preparative purification, column chromatography using silica (B1680970) gel (normal-phase) or modified silica (reversed-phase) can be employed. Given the compound's basic nature, tailing effects on silica gel might occur, which can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent. Recrystallization from appropriate solvents, such as ethanol/ether mixtures, is also a viable method for obtaining high-purity material. chemicalbook.com

Development of Analytical Methods for Derivatized Analogs and Related Imidazolidinone Structures

The imidazolidinone core structure is a key component in various analytical derivatization reagents designed to improve the detection of other molecules. yok.gov.tr Analytical methods, particularly LC-MS/MS, are frequently developed to quantify these derivatized analogs or other related imidazolidinone compounds like herbicides in challenging matrices. nih.gov

The development of such methods involves several critical steps:

Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) are used to extract and clean up the analytes from complex samples like agricultural products or river water. nih.govcuny.edu

Chromatographic Separation: An LC method is developed to separate the target analyte from matrix interferences. This involves selecting the appropriate column (e.g., C18, biphenyl) and optimizing the mobile phase composition and gradient. youtube.com

Mass Spectrometric Detection: The MS is typically operated in MRM mode for quantitative analysis, which provides excellent sensitivity and specificity by monitoring a specific fragmentation transition for the analyte. nih.govyoutube.com

Method Validation: The complete analytical method is validated for linearity, accuracy, precision, limit of detection (LOD), and matrix effects to ensure reliable and reproducible results. cuny.edunih.gov

These developed methods enable the sensitive detection of imidazolidinone-based compounds at very low concentrations (e.g., ng/L levels), which is crucial for applications like environmental monitoring and pharmacokinetic studies. cuny.edunih.gov

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1-aminoimidazolidin-2-one and its derivatives is an area of active investigation. One reported method involves the cyclic transformations of 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones. wiley.com Another approach describes the synthesis of 1-aminoimidazolidin-4-one and this compound based compounds, highlighting a divergence in the methodology for the amination of 2- and 4-imidazolidinones. researchgate.netomicsonline.orgresearchgate.net A patent describes a process where this compound is reacted with n-propylphosphonic acid anhydride. google.com

| Synthetic Route | Key Reactants/Conditions | Reference |

| Cyclic Transformation | 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones | wiley.com |

| Amination of Imidazolidinones | Divergent methods for 2- and 4-imidazolidinones | researchgate.netomicsonline.orgresearchgate.net |

| Reaction with Anhydride | n-propylphosphonic acid anhydride | google.com |

Deeper Exploration of Conformational Dynamics and Structure-Function Relationships

Understanding the three-dimensional structure and conformational flexibility of this compound derivatives is crucial for elucidating their mechanism of action. The imidazolidinone core, being a five-membered ring, can adopt various conformations which can significantly influence its binding affinity to biological targets.

Researchers are increasingly utilizing advanced analytical techniques, such as X-ray crystallography and NMR spectroscopy, to study the conformational preferences of these molecules. These experimental data, coupled with computational modeling, provide insights into the key structural features required for biological activity. For example, the study of bisaryl cyclic ureas as 5-HT2C receptor antagonists has demonstrated the importance of the spatial arrangement of the aryl groups for high-affinity binding. researchgate.net The imidazolidin-4-one (B167674) ring, an isomer of the 2-one, has been noted for its stability and potential in drug discovery. researchgate.net

| Technique | Application | Reference |

| X-ray Crystallography | Determination of solid-state conformation | |

| NMR Spectroscopy | Analysis of conformation in solution | |

| Computational Modeling | Prediction of conformational preferences and dynamics | researchgate.net |

Expansion of Peptidomimetic Design Space and Potential Therapeutic Applications

The this compound scaffold is an attractive starting point for the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. Its cyclic urea (B33335) backbone can serve as a rigid constraint to lock the molecule in a bioactive conformation, thereby enhancing its potency and selectivity.

This scaffold has been incorporated into molecules targeting a range of biological targets. For instance, derivatives of this compound have been investigated as inhibitors of Hematopoietic Prostaglandin D Synthase (H-PGDS), with potential applications in treating inflammatory conditions. google.com Additionally, related imidazolidinone structures have been explored as Kv1.5 potassium channel blockers for the potential treatment of atrial fibrillation and as 5-HT2C receptor antagonists. researchgate.netomicsonline.orgresearchgate.net The versatility of this scaffold allows for its application in a wide array of disease areas, including pain, inflammation, cancer, and cardiovascular disorders. omicsonline.org

| Biological Target | Potential Therapeutic Application | Reference |

| Hematopoietic Prostaglandin D Synthase (H-PGDS) | Inflammatory diseases | google.com |

| Kv1.5 Potassium Channel | Atrial fibrillation | omicsonline.orgresearchgate.net |

| 5-HT2C Receptor | CNS disorders | researchgate.net |

| HIF-1α prolyl hydroxylase | Anemia, Ischemia | researchgate.net |

Integration of Advanced Computational Modeling for Predictive Chemistry and Design

Computational chemistry plays an increasingly important role in modern drug discovery. In the context of this compound, molecular modeling techniques are being employed to predict the binding modes of its derivatives to their biological targets and to guide the design of new compounds with improved properties.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, has been successfully applied in the development of inhibitors based on related heterocyclic scaffolds. For example, modeling of the human HIF-1alpha prolyl hydroxylase (EGLN1) structure has guided the design of a novel series of imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net Similar computational approaches can be used to explore the chemical space around the this compound core, identifying promising candidates for synthesis and biological evaluation.

| Computational Method | Application in Drug Design | Reference |

| Molecular Docking | Prediction of binding poses and affinities | |

| Molecular Dynamics | Simulation of conformational changes upon binding | |

| QSAR (Quantitative Structure-Activity Relationship) | Correlation of chemical structure with biological activity | researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-aminoimidazolidin-2-one, and how do reaction conditions influence yield?

- Methodology : The synthesis of this compound typically involves cyclization of thiourea derivatives or amidines. Blass et al. (2006) demonstrated divergent pathways using thiourea precursors under basic conditions (e.g., K₂CO₃ in DMF), yielding this compound with variable regioselectivity depending on substituents . For solid-phase synthesis, Pei et al. (2009) utilized Merrifield resin-supported intermediates, enabling efficient purification and scalability . Key factors include solvent polarity, temperature (optimized at 60–80°C), and base selection (e.g., DBU for cyclization) to minimize side reactions.

Q. How can spectroscopic techniques (NMR, MS) reliably characterize this compound derivatives?

- Methodology :

- ¹H NMR : Look for characteristic signals: (i) NH protons (δ 6.5–8.0 ppm, broad), (ii) imidazolidinone ring protons (δ 3.5–4.5 ppm for CH₂ groups) .

- LC-ESI-MS/MS : Use high-resolution MS to confirm molecular ions ([M+H]⁺) and fragmentation patterns. For example, derivatives in showed diagnostic cleavage at the imidazole ring .

- Contradictions : Discrepancies in NH proton integration may arise from tautomerism; use D₂O exchange experiments to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection (ALADDIN safety data sheets emphasize respiratory protection if dust is generated) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Honeywell International Inc. recommends refrigeration (2–8°C) for moisture-sensitive derivatives .

Advanced Research Questions

Q. How can solid-phase synthesis strategies improve the efficiency of this compound derivative libraries?

- Methodology :

- Resin Selection : Use Wang or Merrifield resin for covalent immobilization of intermediates (e.g., 2-chlorotrityl resin in ) .

- Automation : Employ iterative coupling-cyclization steps with automated synthesizers. For example, Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) facilitated amidine cyclization in , achieving >85% purity post-cleavage .

- Purification : Leverage resin washing (DCM/DMF) to remove unreacted reagents, reducing chromatographic steps .

Q. How do computational methods (e.g., molecular docking) predict the bioactivity of this compound derivatives?

- Methodology :

- Docking Workflow : (i) Prepare ligand libraries (e.g., derivatives from ), (ii) optimize 3D structures (DFT/B3LYP), (iii) dock into target proteins (e.g., bacterial enzymes) using AutoDock Vina .

- ADME Prediction : Use SwissADME to assess Lipinski’s rule compliance. Note: flagged missing Lipinski data in preliminary studies, necessitating revision .

Q. What strategies resolve contradictions in regioselectivity during this compound synthesis?

- Methodology :

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) favor 2-one formation over 4-one isomers, as shown in Blass et al. (2006) .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize transition states for 5-membered ring closure .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC; shorter reaction times (1–2 hr) favor kinetic products, while extended times (24 hr) may shift equilibria .

Q. How are this compound derivatives applied in natural product synthesis?

- Methodology :

- Scaffold Functionalization : Introduce alkyl/aryl groups at N1 or C3 positions for diversification. highlights applications in oroidin alkaloid synthesis via Suzuki-Miyaura cross-coupling .

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) to access enantiopure derivatives for bioactive targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro